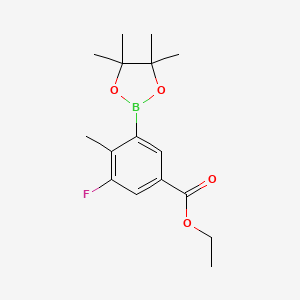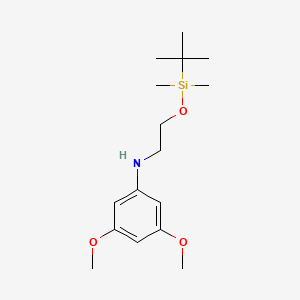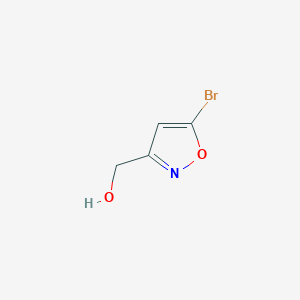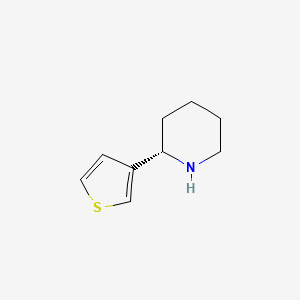![molecular formula C10H14N6O3 B15200253 [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Amino-2’-Deoxyadenosine is a modified nucleoside analog derived from 2’-deoxyadenosine. This compound is characterized by the substitution of an amino group at the 3’-position of the deoxyribose sugar. It is of significant interest in the fields of medicinal chemistry and molecular biology due to its potential therapeutic applications and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method involves the conversion of 3’-(N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amino-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine . Another approach uses nucleoside phosphorylases derived from Bacillus stearothermophilus .
Industrial Production Methods: Industrial production methods for 3’-O-Amino-2’-Deoxyadenosine often leverage enzymatic synthesis due to its specificity and efficiency. Enzymatic approaches employ template-free polymerases to repeatedly add 3’-O-blocked nucleoside triphosphates to a single-stranded initiator or an elongated strand attached to a support, followed by deblocking until a polynucleotide of the desired sequence is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-Amino-2’-Deoxyadenosine undergoes various chemical reactions, including substitution and oxidation. The compound can be converted into its triphosphate form, which inhibits RNA synthesis catalyzed by RNA polymerase .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-O-Amino-2’-Deoxyadenosine include aryl-oxyamines, nucleoside phosphorylases, and protecting groups such as N-acetone-oxime .
Major Products Formed: The major products formed from these reactions include 3’-O-amino-2’-deoxynucleoside triphosphates, which are used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
3’-O-Amino-2’-Deoxyadenosine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-O-Amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound targets RNA polymerase and other nucleic acid polymerases, disrupting their activity and leading to the termination of nucleotide chain growth .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine: A naturally occurring nucleoside that pairs with deoxythymidine in DNA.
3’-Deoxyadenosine (Cordycepin): An adenosine analog with antiviral and anticancer properties.
2’-Fluoro-2’-Deoxyadenosine: An analog used in the treatment of certain leukemias.
Uniqueness: 3’-O-Amino-2’-Deoxyadenosine is unique due to the presence of an amino group at the 3’-position, which imparts distinct biochemical properties and therapeutic potential. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H14N6O3 |
|---|---|
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
UNOVJEREIAJHTD-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)

![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)

![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)



